L-(-)-Ornithine

Description

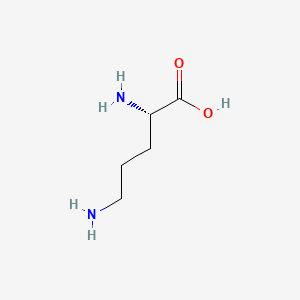

L-Ornithine is a non-proteinogenic, non-essential amino acid with the molecular formula C₅H₁₂N₂O₂ and a molecular weight of 132.16 g/mol . Structurally, it is a diamino acid with a shorter side chain compared to L-lysine, which influences its distinct metabolic roles . As a key intermediate in the urea cycle, L-ornithine facilitates ammonia detoxification and serves as a precursor for arginine, citrulline, and polyamines like putrescine and spermidine . Clinically, L-ornithine supplementation has demonstrated efficacy in reducing stress markers (e.g., cortisol), improving sleep quality , and managing hepatic encephalopathy by lowering ammonia levels . Its production primarily relies on microbial fermentation using engineered strains of Corynebacterium glutamicum and Bacillus amyloliquefaciens, which optimize NADPH availability and downstream biosynthesis pathways .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLPHDHHMVZTML-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-12-5 | |

| Record name | L-Ornithine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00883219 | |

| Record name | L-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index], Solid | |

| Record name | Ornithine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Appreciable, 620 mg/mL | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70-26-8, 25104-12-5, 3184-13-2 | |

| Record name | L-(-)-Ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ornithine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Ornithine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E524N2IXA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Ornithine can be synthesized through the hydrolysis of L-arginine. The process involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, stirring while heating, adding choline, and then cooling. The pH is regulated using sulfuric acid, followed by filtration to remove calcium sulfate. The solution is then vacuum concentrated, and the pH is further adjusted using a saturated solution of barium hydroxide. After another filtration to remove barium sulfate, hydrochloric acid is used to regulate the pH, followed by vacuum concentration, addition of alcohol, cooling, and filtering .

Industrial Production Methods: Microbial fermentation is a promising and sustainable method for the industrial production of L-ornithine. This method uses microorganisms such as Escherichia coli, Saccharomyces cerevisiae, or Corynebacterium glutamicum as microbial cell factories. Various strategies, including metabolic engineering and adaptive evolution, have been employed to improve the production titers of L-ornithine .

Chemical Reactions Analysis

Urea Cycle Reactions

L-Ornithine is integral to the urea cycle, where it facilitates ammonia detoxification. Key steps include:

-

Arginase-Catalyzed Hydrolysis : L-Ornithine is synthesized from L-arginine via arginase (EC 3.5.3.1), yielding urea as a byproduct :

-

Citrulline Synthesis : Ornithine transcarbamylase (OTC, EC 2.1.3.3) transfers a carbamoyl group from carbamoyl phosphate to L-ornithine, forming L-citrulline :

-

Regeneration via Argininosuccinate : L-Ornithine is regenerated after argininosuccinate lyase cleaves argininosuccinate into arginine and fumarate, completing the cycle .

Anaerobic Oxidative Degradation (Stickland Reaction)

In Clostridium species, L-ornithine undergoes a coupled oxidation-reduction process :

-

Racemization : Ornithine racemase converts L-ornithine to D-ornithine.

-

Aminomutase Reaction : D-Ornithine is rearranged to (2R,4S)-2,4-diaminopentanoate (DAP).

-

Oxidative Deamination : DAP dehydrogenase produces 2-amino-4-ketopentanoate (AKP) and NADH.

-

Thiolytic Cleavage : AKP thiolase splits AKP into acetyl-CoA and D-alanine .

Key Kinetic Parameters

| Enzyme | Substrate | Kₘ (μM) | kₐₜₜ (s⁻¹) |

|---|---|---|---|

| Ornithine racemase | L-Ornithine | 770 | 980 |

| DAP dehydrogenase | DAP | 105.6 | 9.9 |

Polymerization to δ-Poly-L-Ornithine

The adenylation domain (PosA) in Acinetobacter baumannii synthesizes δ-poly-L-ornithine via nonribosomal peptide synthesis :

-

Enzyme Specificity : PosA shows 160-fold higher catalytic efficiency (kₐₜₜ/Kₘ) for L-ornithine over L-lysine.

-

Polymer Structure : Chemically synthesized 12-mer δ-poly-L-ornithine contains isopeptide bonds between δ-amine and α-carboxyl groups .

Reaction Products

| Substrate | Product Length (mers) | Linkage Type |

|---|---|---|

| L-Ornithine | 7–12 | δ-isopeptide |

Enzymatic Inhibition Studies

Acetyl-L-ornithine deacetylase (ArgE) inhibitors derived from ornithine analogs show competitive binding:

Scientific Research Applications

L-Ornithine in Cell Culture

Cell Growth Supplementation

L-ornithine is widely utilized as a supplement in cell culture media to enhance cell growth and viability. Notably, it is added to Dulbecco's Modified Eagle Medium (DMEM) and F12 serum-free media for various cell lines, including Chinese Hamster Ovary (CHO) cells. These applications are crucial in biotherapeutics and toxicology research.

Key Findings:

- CHO-K1 Cell Growth : L-ornithine supplementation promotes healthy growth and increases recombinant protein yield in CHO cell lines .

- GLUTag Cell Lines : It induces intracellular calcium concentrations and glucagon-like peptide 1 (GLP-1) secretion, which is vital for metabolic studies .

| Application | Cell Line | Effect |

|---|---|---|

| CHO-K1 | CHO | Enhanced growth and protein yield |

| GLUTag | GLUTag | Increased intracellular Ca²⁺ and GLP-1 |

L-Ornithine L-Aspartate (LOLA) in Hepatic Health

L-ornithine is often used in the form of L-ornithine L-aspartate (LOLA) to manage hepatic conditions, particularly hepatic encephalopathy (HE). Recent studies highlight its efficacy as an adjunct therapy.

Clinical Applications:

- Hepatic Encephalopathy : A double-blind controlled trial demonstrated that LOLA significantly improved neurological function and reduced HE grades in patients. Nearly 90% of participants experienced either improvement or resolution of symptoms .

Meta-Analysis Insights:

A systematic review indicated that LOLA effectively prevents progression to overt hepatic encephalopathy (OHE) in patients with minimal hepatic encephalopathy (MHE), reducing the risk significantly .

| Study Type | Outcome | Significance |

|---|---|---|

| Double-Blind Trial | Improved HE symptoms | 90% improvement in patients |

| Meta-Analysis | Reduced risk of OHE progression | RR: 0.23 (p < 0.01) |

Stress Relief and Sleep Quality

Research indicates that L-ornithine supplementation can alleviate stress and enhance sleep quality. A randomized controlled trial showed significant reductions in cortisol levels and improvements in perceived mood among participants taking L-ornithine .

Study Highlights:

- Cortisol Reduction : The L-ornithine group exhibited lower serum cortisol levels compared to the placebo group.

- Improved Sleep Quality : Participants reported better sleep quality and reduced feelings of anger.

| Parameter | L-Ornithine Group | Placebo Group |

|---|---|---|

| Serum Cortisol Levels | Decreased | Unchanged |

| Sleep Quality | Improved | Unchanged |

Long-Term Safety Studies

Long-term studies on the effects of high doses of L-ornithine have been conducted to assess its safety profile. One study involving male Brown Norway rats found no functional or histological damage to the retina after long-term supplementation with high doses of L-ornithine .

Safety Findings:

- Retinal Health : No damage observed after 49 weeks of high-dose supplementation.

| Duration | Dose | Observations |

|---|---|---|

| 49 Weeks | 4% (w/w) | No retinal damage |

Mechanism of Action

L-Ornithine exerts its effects primarily through its involvement in the urea cycle. It helps convert toxic ammonia into urea, which can be safely excreted from the body. L-Ornithine is metabolized to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process supports protein synthesis, detoxification, and energy production .

Comparison with Similar Compounds

Table 1: Binding Energies of L-Ornithine Analogues to PvdA

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| L-Ornithine | -7.7 | |

| N-2-Succinyl Ornithine | -12.8 | |

| Trypanothione | -11.7 | |

| Talotrexin | -11.0 | |

| Davunetide | -11.0 |

N-2-Succinyl ornithine’s high affinity for PvdA is attributed to interactions with SER21, ARG357, and other residues, positioning it as a therapeutic candidate against P. aeruginosa . In contrast, L-ornithine transcarbamoylase (OTC) is inhibited by excess L-ornithine (Kᵢ = 23 mM), highlighting feedback regulation in urea cycle enzymes .

Clinical and Therapeutic Comparisons

- Hepatic Encephalopathy: L-Ornithine L-aspartate (LOLA) reduces ammonia levels and mortality (RR = 0.42 vs. placebo) , whereas L-arginine analogues like N⁶-methyl-L-arginine (L-NMA) target NO pathways but lack specificity for hepatic applications .

- Stress and Sleep : L-Ornithine lowers cortisol/DHEA-S ratios and improves sleep latency , unlike GABAergic drugs that directly target neural receptors.

- Antimicrobial Agents: Trypanothione, a glutathione analogue in trypanosomes, and talotrexin, a folate antagonist, demonstrate niche applications compared to L-ornithine’s broad metabolic roles .

Production Methods and Metabolic Engineering

Table 2: Production Yields of L-Ornithine and Analogues

| Organism/Strategy | Yield (g/L) | Reference |

|---|---|---|

| C. glutamicum (ΔargF, ΔargR) | 14.84 | |

| B. amyloliquefaciens (inulin-based) | 12.22 | |

| Chemical Synthesis | Racemic mixture |

Metabolic engineering in C. glutamicum focuses on enhancing NADPH supply via gapC (NADP-dependent GAPDH) and rocG (NAD-dependent glutamate dehydrogenase), boosting yields by 30% . In contrast, N-2-succinyl ornithine is biosynthesized in microbes for siderophore production, requiring specialized pathways .

Biological Activity

L-ornithine is a non-proteinogenic amino acid that plays a crucial role in various biological processes, particularly in the urea cycle, which detoxifies ammonia in the body. Its biological activity extends to several physiological functions, including muscle metabolism, stress relief, and potential therapeutic applications in various medical conditions. This article explores the diverse biological activities of L-ornithine, supported by data tables, case studies, and detailed research findings.

1. Role in the Urea Cycle

L-ornithine is a key intermediary in the urea cycle, facilitating the conversion of ammonia into urea for excretion. This process is vital for maintaining nitrogen balance and preventing hyperammonemia, a condition characterized by elevated ammonia levels that can lead to neurological damage.

Table 1: Key Enzymes Involving L-Ornithine in the Urea Cycle

| Enzyme | Function | Product |

|---|---|---|

| Ornithine transcarbamylase | Converts ornithine and carbamoyl phosphate | Citrulline |

| Ornithine aminotransferase | Converts ornithine to proline | Proline |

| Ornithine decarboxylase | Converts ornithine to putrescine | Putrescine |

2. Effects on Muscle Metabolism

L-ornithine has been studied for its effects on muscle metabolism, particularly in conditions such as sarcopenia associated with chronic liver disease. Research indicates that L-ornithine L-aspartate (LOLA) supplementation can improve muscle protein synthesis and reduce ammonia levels, thus mitigating muscle wasting.

Case Study: Sarcopenia Treatment with LOLA

A randomized clinical trial involving cirrhotic patients demonstrated that LOLA effectively lowered serum ammonia levels and improved muscle mass. The study highlighted that patients receiving LOLA showed a significant increase in muscle strength compared to those receiving a placebo .

3. Stress Relief and Sleep Quality

Recent studies have shown that L-ornithine supplementation may help alleviate stress and improve sleep quality. A double-blind, placebo-controlled trial involving 52 healthy adults indicated that those taking 400 mg of L-ornithine daily experienced a significant reduction in serum cortisol levels and improved sleep quality metrics compared to the placebo group .

Table 2: Effects of L-Ornithine on Stress and Sleep Quality

| Parameter | L-Ornithine Group (400 mg/day) | Placebo Group |

|---|---|---|

| Serum Cortisol Levels | Decreased significantly | No significant change |

| Quality of Sleep (POMS) | Improved | No significant change |

4. Antifungal Properties

Recent research has identified antifungal properties of δ-poly-L-ornithine, a polymer derived from L-ornithine. In vitro studies demonstrated its effectiveness against various fungal strains, highlighting its potential as a therapeutic agent in fungal infections .

5. Cancer Research

L-ornithine and its derivatives have been investigated for their roles in cancer biology. Studies suggest that N-omega-chloroacetyl-L-ornithine exhibits cytotoxic activity against cancer cell lines both in vitro and in vivo. This compound's mechanism may involve modulation of polyamine metabolism, which is often dysregulated in cancer .

6. Implications for Hepatic Encephalopathy

The use of LOLA has shown promise in treating hepatic encephalopathy (HE), a common complication of liver cirrhosis characterized by impaired brain function due to elevated ammonia levels. Clinical trials have demonstrated that both intravenous and oral forms of LOLA significantly reduce ammonia levels and improve HE symptoms .

Table 3: Efficacy of LOLA in Hepatic Encephalopathy

| Administration Route | Mean Ammonia Reduction (µmol/L) | HE Grade Improvement |

|---|---|---|

| Intravenous | 55.4 ± 32.58 | Significant |

| Oral | 60.75 ± 13.82 | Significant |

Q & A

Q. How can computational models improve the prediction of L-ornithine’s physicochemical properties for drug delivery applications?

- Methodological Answer : Develop quantitative structure-property relationship (QSPR) models using descriptors like logP, pKa, and molecular polarizability. Train models with datasets from substituted analogues (e.g., halogenated or methylated derivatives) to predict solubility and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.